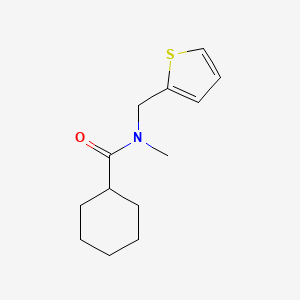
Cyclohexanecarboxylic acid methyl-thiophen-2-ylmethyl-amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanecarboxylic acid methyl-thiophen-2-ylmethyl-amide, commonly known as CTM, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. CTM is a member of the class of N-arylalkylamides, which are known for their diverse biological activities. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments, have been extensively studied.
作用机制
The mechanism of action of CTM is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. CTM has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters that play a role in mood regulation, reward processing, and addiction. CTM has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
CTM has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase the levels of antioxidant enzymes in the brain, which may contribute to its neuroprotective effects. CTM has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. CTM has been shown to have anti-inflammatory effects in the brain, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
CTM has several advantages for lab experiments, including its high potency and selectivity for its target receptors. The compound is also relatively stable and can be easily synthesized using various methods. However, there are also limitations to using CTM in lab experiments, including its limited solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for research on CTM. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the compound's potential applications in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, further research is needed to fully understand the mechanism of action of CTM and its potential side effects.
合成方法
CTM can be synthesized using various methods, including the reaction of cyclohexane carboxylic acid with thionyl chloride to form the acid chloride, which is then reacted with methylamine to form the corresponding amide. Another method involves the reaction of cyclohexanecarboxylic acid with thionyl chloride to form the acid chloride, which is then reacted with 2-(methylthio) benzylamine to form the corresponding amide. The synthesis of CTM has also been achieved through the reaction of cyclohexanecarboxylic acid with methylamine and 2-(methylthio) benzylamine in the presence of a coupling agent.
科学研究应用
CTM has been studied for its potential applications in the field of medicine, particularly in the treatment of neurological disorders. The compound has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and spinal cord injury. CTM has also been studied for its potential use in the treatment of depression, anxiety, and addiction. The compound has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested that CTM may be a potential treatment for drug addiction due to its ability to modulate the reward pathway in the brain.
属性
IUPAC Name |
N-methyl-N-(thiophen-2-ylmethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-14(10-12-8-5-9-16-12)13(15)11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRUCJOFRCKSDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)C(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanecarboxylic acid methyl-thiophen-2-ylmethyl-amide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7511409.png)
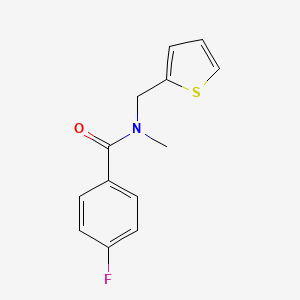
![5,5-Dimethyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7511414.png)
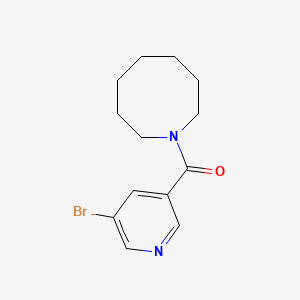
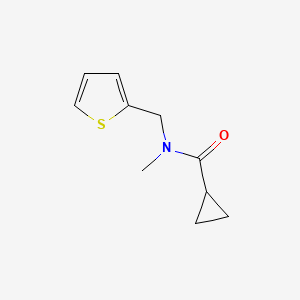
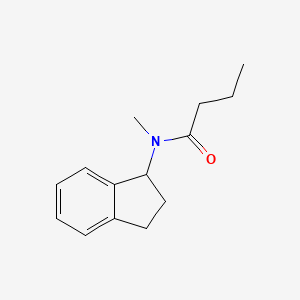
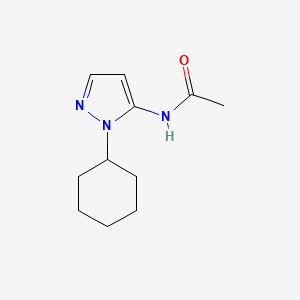
![5-[[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-N-butyl-1,3,4-thiadiazol-2-amine](/img/structure/B7511459.png)


